

In-Depth Technical Guide: TM-N1324 (CAS 1144477-35-9)

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Compound of Interest

Compound Name: TM-N1324

Cat. No.: B611407

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Abstract

TM-N1324, also known as Cpd1324, is a potent and selective synthetic agonist for the G-protein-coupled receptor 39 (GPR39), a receptor increasingly recognized for its role in metabolic regulation, gastrointestinal function, and cellular signaling. This document provides a comprehensive technical overview of **TM-N1324**, including its chemical properties, biological activity, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in drug discovery and development exploring the therapeutic potential of GPR39 activation.

Chemical and Physical Properties

TM-N1324 is a small molecule with the following properties:

Property	Value
CAS Number	1144477-35-9
Molecular Formula	C ₁₈ H ₁₃ ClFN ₇ O
Molecular Weight	397.79 g/mol [1][2]
Synonyms	Compound 1324, Cpd1324[3][4]
Appearance	Solid, white to beige powder[2]
Solubility	Soluble in DMSO and Ethanol. Aqueous solubility of 65 µM at pH 7.0.
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.

Biological Activity and Mechanism of Action

TM-N1324 is a potent agonist of the G-protein-coupled receptor 39 (GPR39). Its activity is significantly potentiated by the presence of zinc ions (Zn²⁺), establishing GPR39 as a zinc-sensing receptor.

Potency and Efficacy

The potency of **TM-N1324** is species-dependent and enhanced by Zn²⁺. The half-maximal effective concentrations (EC₅₀) are summarized below:

Target	Condition	EC ₅₀ (nM)
Human GPR39	without Zn ²⁺	280
with Zn ²⁺	9	
Murine GPR39	without Zn ²⁺	180
with Zn ²⁺	5	

TM-N1324 has been shown to induce inositol phosphate accumulation with EC₅₀ values of 2 nM (with zinc) and 201 nM (without zinc) in HEK293 cells expressing human GPR39. It also

stimulates cAMP accumulation in COS-7 cells expressing human GPR39 with an EC₅₀ of 17 nM in the presence of zinc.

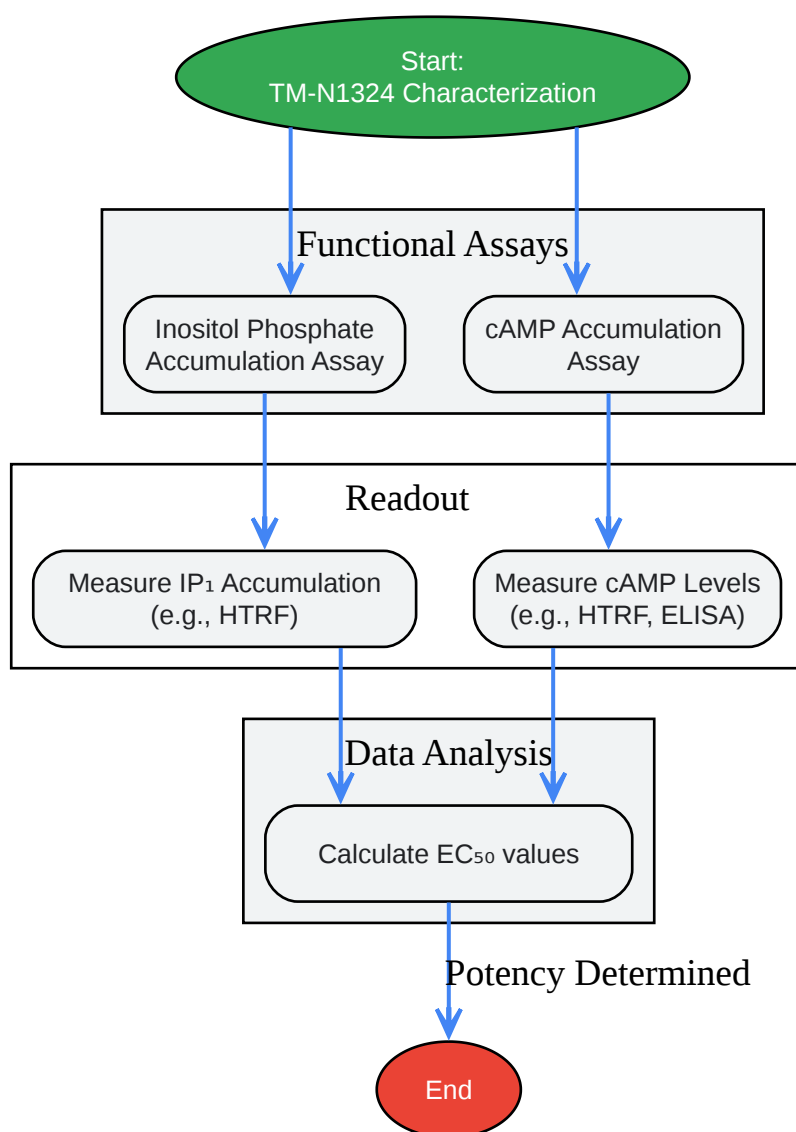
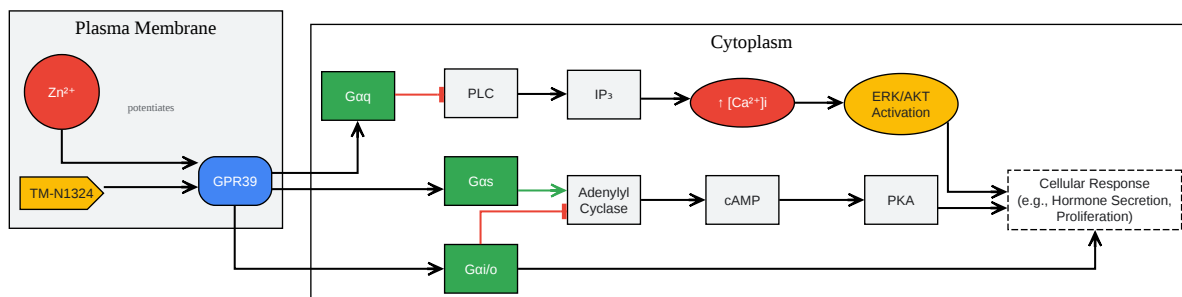
Selectivity

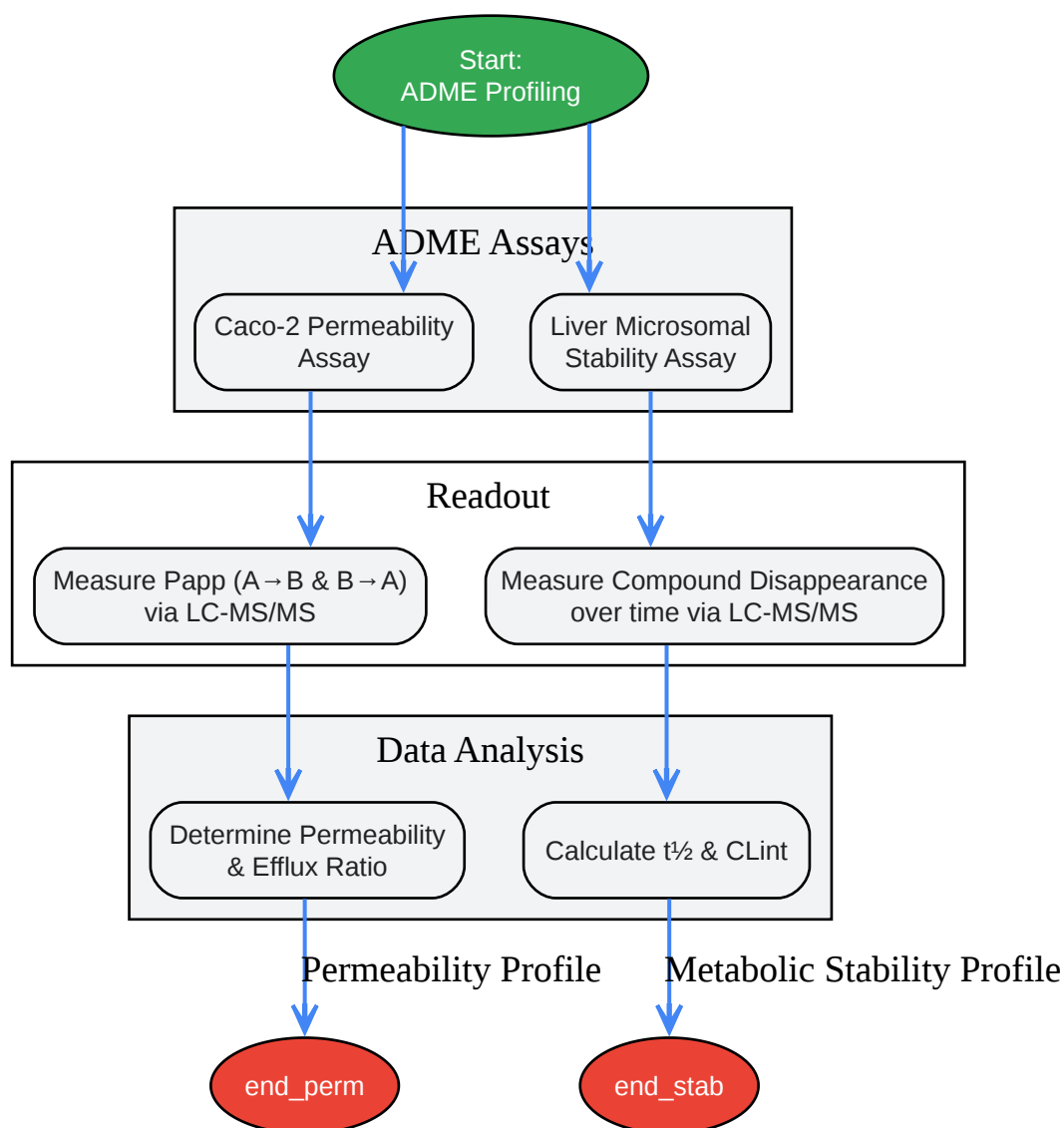
TM-N1324 is highly selective for GPR39. It has shown no significant activity when screened against a panel of 165 other G-protein-coupled receptors (GPCRs) at a concentration of 1 μM.

Signaling Pathways

Activation of GPR39 by **TM-N1324** initiates a cascade of intracellular signaling events. GPR39 is known to couple to multiple G-protein families, including Gαq, Gαs, and Gαi/o, leading to the activation of various downstream pathways.

- **Gαq Pathway:** Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
- **Gαs Pathway:** Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
- **Gαi/o Pathway:** The Gαi/o pathway is also engaged, which can lead to the inhibition of adenylyl cyclase and modulation of other downstream effectors.
- **Downstream Kinases:** Activation of GPR39 has been linked to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), which are key regulators of cell survival and proliferation.





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